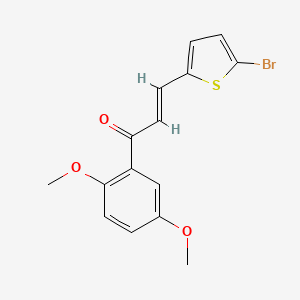
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly known as BTPPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the chalcone family and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of BTPPP is not fully understood. However, it has been suggested that BTPPP exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTPPP has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, BTPPP has been found to scavenge free radicals by donating hydrogen atoms to the free radicals, thereby neutralizing them.
Biochemical and Physiological Effects:
BTPPP has been found to exhibit various biochemical and physiological effects. Studies have reported that BTPPP inhibits the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. BTPPP has also been found to modulate the expression of various genes involved in cancer progression and inflammation. Furthermore, BTPPP has been reported to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BTPPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, BTPPP exhibits potent biological activities at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, BTPPP has some limitations for lab experiments. It is a highly lipophilic compound that may affect its solubility in aqueous solutions. Furthermore, BTPPP may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
BTPPP has shown promising results in various scientific research studies. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent. Some of the future directions for BTPPP research include:
1. Investigating the effect of BTPPP on other cancer cell lines and exploring its potential as a broad-spectrum anticancer agent.
2. Studying the pharmacokinetics and pharmacodynamics of BTPPP to determine its optimal dosage and administration route.
3. Exploring the potential of BTPPP as a drug delivery system for other anticancer agents.
4. Investigating the effect of BTPPP on other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with oxidative stress and inflammation.
5. Developing new derivatives of BTPPP with improved biological activities and pharmacokinetic properties.
Conclusion:
BTPPP is a promising compound that exhibits potent biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis method of BTPPP is simple and can be easily scaled up for large-scale production. BTPPP has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the mechanism of action of BTPPP and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BTPPP involves the reaction between 5-bromothiophene-2-carboxaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure BTPPP.
Wissenschaftliche Forschungsanwendungen
BTPPP has been extensively studied for its biological activities, including its anticancer, anti-inflammatory, and antioxidant properties. Several studies have reported that BTPPP exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BTPPP has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, BTPPP has been reported to exhibit antioxidant activity by scavenging free radicals.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-18-10-3-7-14(19-2)12(9-10)13(17)6-4-11-5-8-15(16)20-11/h3-9H,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAAYHYJAHHRZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

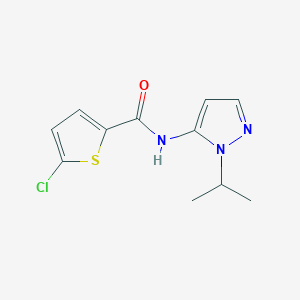
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
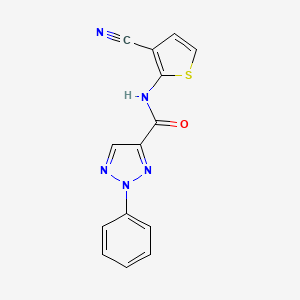
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
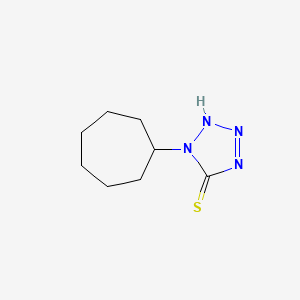
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
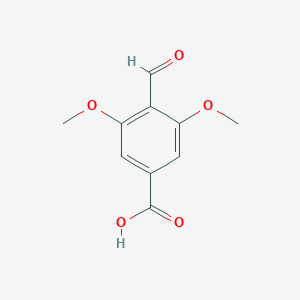
![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)

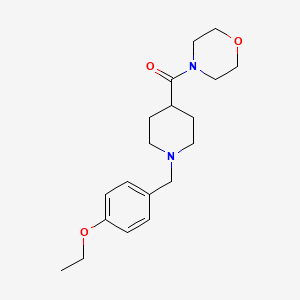
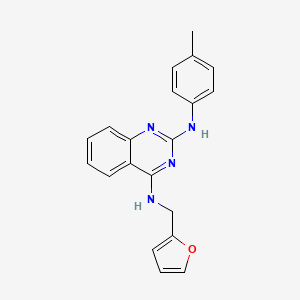
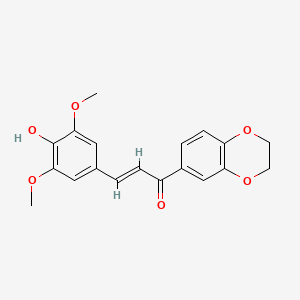
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)